PHP 501 trifluoroacetate

Vue d'ensemble

Description

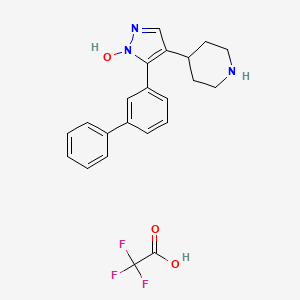

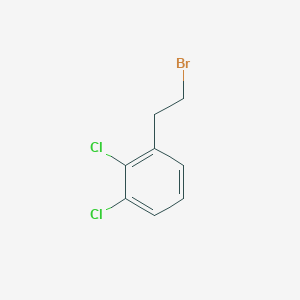

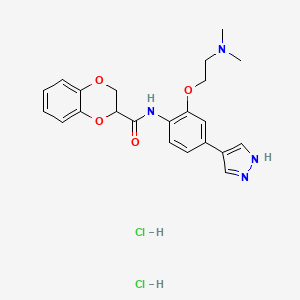

PHP 501 trifluoroacetate is a potent GABA A antagonist . It has a chemical name of 4- (5- [1,1’-Biphenyl]-3-yl-1-hydroxy-1 H -pyrazol-4-yl)piperidine trifluoroacetate . It displays no inhibitory activity at hGAT-1, hGAT-2, hGAT-3, or hBGT-1 GABA transporters .

Molecular Structure Analysis

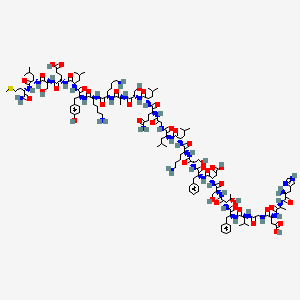

The molecular formula of PHP 501 trifluoroacetate is C20H21N3O.CF3CO2H . The molecular weight is 433.42 g/mol . The InChI Key is SULXXKLCQRXMHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

PHP 501 trifluoroacetate is a white crystalline powder. It has a molecular weight of 433.42 g/mol. Unfortunately, the sources I found did not provide further details on its physical and chemical properties.Applications De Recherche Scientifique

Heat Transfer and Thermal Management

Pulsating Heat Pipes (PHPs) : PHPs are gaining attention for efficient energy management and thermal management systems. They are used in electronic cooling, solar collectors, waste heat recovery, and machining processes due to their simple structure, low cost, and excellent heat transfer performance. The role of working fluids, including variants of trifluoroacetates, in enhancing PHP's performance is significant (Xu et al., 2021).

Nanofluid Applications in PHPs : The use of nanofluids in PHPs, including those containing trifluoroacetate compounds, has been explored for improved thermal properties. These studies focus on the preparation, stability, and heat transfer mechanisms of nanofluids in PHPs (Kang et al., 2017).

Phototriggers and Photochemistry

- Phototriggers for Amino Acids : Trifluoromethylated compounds, including derivatives of trifluoroacetate, have been used as phototriggers for releasing amino acids like GABA and glutamate. This involves the photo-Favorskii rearrangement and is significant in biochemistry and pharmacology research (Stensrud et al., 2009).

Catalysis and Organic Synthesis

Palladium-Catalyzed Reactions : Trifluoroacetate ions, similar to PHP 501 trifluoroacetate, have been used in palladium-catalyzed ortho C–H substitution reactions, showcasing their significance in organic synthesis and catalysis (Dudkina et al., 2013).

Modulation in Metal-Organic Frameworks (MOFs) : The use of trifluoroacetic acid in the synthesis of MOFs, such as UiO-66(Zr), enhances their catalytic activity. This indicates the potential of trifluoroacetate-related compounds in the modulation of MOFs for increased catalytic activities (Vermoortele et al., 2013).

Mécanisme D'action

Target of Action

PHP 501 trifluoroacetate primarily targets the GABA A receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. They play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Biochemical Pathways

The antagonistic action of PHP 501 trifluoroacetate on GABA A receptors affects the GABAergic signaling pathway . By blocking the receptors, it prevents the influx of chloride ions that would normally occur upon GABA binding. This disruption can lead to an increase in neuronal excitability and potentially alter various downstream effects related to mood, anxiety, and sleep.

Result of Action

The primary molecular effect of PHP 501 trifluoroacetate’s action is the inhibition of GABA A receptors . This inhibition disrupts the normal inhibitory function of these receptors, leading to increased neuronal excitability. The cellular effects would depend on the specific neuronal circuits involved and could potentially include changes in mood, anxiety levels, and sleep patterns.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULXXKLCQRXMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PHP 501 trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)